Isochrysanthemic acid

Description

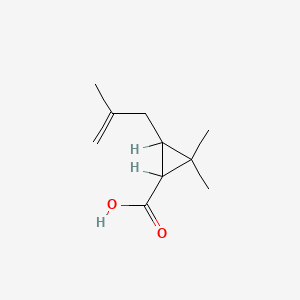

Structure

2D Structure

3D Structure

Properties

CAS No. |

5800-68-0 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

2,2-dimethyl-3-(2-methylprop-2-enyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h7-8H,1,5H2,2-4H3,(H,11,12) |

InChI Key |

PPHLCXPORHWOFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC1C(C1(C)C)C(=O)O |

Origin of Product |

United States |

Occurrence, Isolation, and Natural Distribution

Phytochemical Sourcing and Identification

The primary natural source of isochrysanthemic acid is tied to the biosynthesis of pyrethrins (B594832), which are potent insecticidal esters. The acid moiety of these esters is derived from either chrysanthemic acid or pyrethric acid, with this compound being an isomeric form of chrysanthemic acid.

Presence in Essential Oil Constituents

This compound is not typically found as a free acid in significant quantities within the essential oils of plants. Instead, its existence is predominantly as a structural cornerstone of pyrethrins. maxapress.com Pyrethrins are the esterified products formed between an acid moiety (like chrysanthemic or pyrethric acid) and an alcohol moiety (pyrethrolone, cinerolone, or jasmololone). maxapress.com Therefore, the identification of this compound is directly linked to the extraction and analysis of the pyrethrin content from its plant source. While analysis of the essential oil of plants like Tanacetum cinerariifolium reveals major volatile compounds such as camphor (B46023) and chrysanthenone, the non-volatile pyrethrin esters containing the this compound backbone are the primary target for its sourcing. researchgate.net

Specific Plant Species as Natural Reservoirs

The most significant natural reservoir for this compound, by way of its inclusion in pyrethrin esters, is the Dalmatian pyrethrum. maxapress.comresearchgate.net This species has been cultivated for centuries as the commercial source of these natural insecticides. maxapress.com

Table 1: Primary Plant Reservoir for this compound

| Scientific Name | Common Name(s) | Family | Primary Compounds |

| Tanacetum cinerariifolium | Pyrethrum Daisy, Dalmatian Pyrethrum | Asteraceae | Pyrethrins (esters of chrysanthemic and pyrethric acid) |

Distribution across Plant Organs

The biosynthesis and accumulation of pyrethrins, and consequently their this compound component, are not uniform throughout the plant. The highest concentrations are localized in the flower heads. More specifically, the plant's ovaries (developing achenes) and glandular trichomes on the surface of the flowers are the primary sites of synthesis and storage. maxapress.comresearchgate.net Lower concentrations of these compounds can also be detected in the leaves, but the flower heads remain the most commercially viable source. researchgate.net

Table 2: Relative Distribution of Pyrethrins (Containing this compound Moiety) in Tanacetum cinerariifolium

| Plant Organ | Relative Concentration | Primary Site of Biosynthesis |

| Flower Heads (Ovaries/Achenes) | High | Yes |

| Flower Heads (Trichomes) | High | Yes |

| Leaves | Low | No |

| Stems | Very Low / Negligible | No |

| Roots | Very Low / Negligible | No |

Isolation Methodologies from Biological Matrices

The isolation of this compound from its natural plant source is a multi-step process that first involves the extraction of the pyrethrin esters, followed by chemical hydrolysis to liberate the free acid.

The general procedure begins with harvesting and drying the flower heads of Tanacetum cinerariifolium to maximize the concentration of pyrethrins. The dried, powdered plant material is then subjected to solvent extraction. nih.gov Common solvents used for this initial extraction include hexane, methanol, or ethanol (B145695) to efficiently solubilize the lipophilic pyrethrin esters. nih.govmdpi.com

Following the initial extraction, the crude extract is concentrated under reduced pressure. This pyrethrin-rich concentrate must then be saponified (hydrolyzed), typically using an alkaline solution such as ethanolic sodium hydroxide. This step breaks the ester bond, yielding the alcohol components (pyrethrolone, etc.) and the sodium salts of the carboxylic acids, including sodium isochrysanthemate.

The resulting mixture is then acidified, converting the salts back into their free acid forms. Subsequent purification involves liquid-liquid extraction to separate the desired acid from other components, followed by chromatographic techniques. nih.govmdpi.com Methods like column chromatography or high-performance liquid chromatography (HPLC) are employed to isolate and purify this compound from the mixture of other acids and impurities, yielding the final, purified compound. mdpi.comnih.gov

Synthetic Pathways and Chemical Derivatization Strategies

Total Synthesis Approaches

The construction of the isochrysanthemic acid framework, characterized by a substituted cyclopropane (B1198618) ring, necessitates precise control over stereochemistry and regiochemistry. Various synthetic strategies have been developed to achieve this, often drawing inspiration from the well-established synthesis of its isomeric counterpart, chrysanthemic acid.

Stereoselective Synthesis of this compound Isomers

The biological activity of pyrethroids, which are esters of chrysanthemic acid and its analogues, is highly dependent on the stereochemistry of the cyclopropane ring. Consequently, the stereoselective synthesis of individual isomers of these acids is of paramount importance. While specific literature detailing the stereoselective synthesis of this compound isomers is less common than for chrysanthemic acid, the general principles are applicable.

The synthesis of specific stereoisomers, such as the (1R,3R)- or (+)-trans-isomer of chrysanthemic acid, often serves as a model. wikipedia.org These syntheses frequently employ chiral starting materials or chiral catalysts to direct the formation of the desired stereoisomer. For instance, asymmetric cyclopropanation reactions, utilizing chiral copper or rhodium catalysts with diazo compounds, represent a powerful tool for establishing the desired stereocenters on the cyclopropane ring. The choice of catalyst and reaction conditions can significantly influence the diastereomeric and enantiomeric purity of the final product.

Regioselective Functionalization in Synthesis

Regioselectivity, the control of the site of chemical reactivity, is a critical aspect of the synthesis of complex molecules like this compound. wikipedia.org In the context of this compound synthesis, regioselectivity often pertains to the controlled introduction of functional groups onto the cyclopropane ring or its precursors.

For example, in syntheses starting from acyclic precursors, the regioselective formation of the cyclopropane ring itself is a key step. This can be influenced by the nature of the starting materials and the reaction conditions. Furthermore, subsequent functionalization of the cyclopropane ring, if required, must be conducted with high regiocontrol to avoid the formation of unwanted isomers. While specific named reactions for the regioselective functionalization of this compound itself are not widely documented, general principles of organic synthesis, such as the use of directing groups or the exploitation of inherent electronic and steric biases in precursor molecules, are employed. wikipedia.org

Utilization of Cyclopropane Precursors

The construction of the sterically hindered and functionally dense cyclopropane ring of this compound is a central challenge in its total synthesis. A common and effective strategy involves the use of pre-formed cyclopropane-containing building blocks. These precursors can simplify the synthetic route and allow for more controlled introduction of the required substituents.

A classic approach to the synthesis of related cyclopropanecarboxylic acids involves the reaction of a suitable diene with a diazoacetate in the presence of a metal catalyst, such as copper or rhodium complexes. This method, known as the Simmons-Smith reaction or related cyclopropanation reactions, can be adapted for the synthesis of this compound precursors. The choice of diene and diazo compound determines the substitution pattern of the resulting cyclopropane ring. For example, the reaction of a suitably substituted diene with ethyl diazoacetate can lead to the formation of the ethyl ester of a cyclopropanecarboxylic acid, which can then be hydrolyzed to the desired acid.

Semisynthetic Modifications and Analog Preparation

Building upon the core structure of this compound, semisynthetic modifications and the preparation of analogues are crucial for exploring structure-activity relationships and developing new compounds with tailored properties.

Esterification Reactions and Derivatives (e.g., Ethyl Ester)

The carboxylic acid functionality of this compound is a prime site for chemical modification, with esterification being one of the most common transformations. The resulting esters, such as the ethyl ester (ethyl isochrysanthemate), are important intermediates and can exhibit their own unique biological activities. Many synthetic pyrethroids are indeed esters of chrysanthemic acid and its analogues. wikipedia.org

The most common method for the esterification of carboxylic acids like this compound is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of the desired alcohol (e.g., ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the ester product, the water formed during the reaction is often removed, or a large excess of the alcohol is used.

Table 1: Fischer-Speier Esterification of this compound

| Reactants | Catalyst | Conditions | Product |

| This compound, Ethanol (B145695) | Concentrated Sulfuric Acid | Heating under reflux | Ethyl Isochrysanthemate, Water |

The mechanism of Fischer esterification proceeds through several key steps, including protonation of the carbonyl oxygen of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water to form the final ester.

Isomerization Studies and Interconversion with Related Compounds (e.g., Chrysanthemic Acid)

The geometric isomers of pyrethroid acids, namely the cis and trans isomers, often exhibit different biological activities. Therefore, the ability to interconvert these isomers is of significant synthetic interest. While specific studies focusing on the isomerization of this compound to chrysanthemic acid are not extensively reported, the principles of isomerization of related pyrethroid acids are well-established.

Isomerization of the cyclopropane ring can be achieved under various conditions, often involving heat or the use of acidic or basic catalysts. For instance, the isomerization of pyrethroid insecticides has been observed during gas chromatography analysis, a process that can be influenced by the solvent and temperature. nih.gov It has been shown that the use of an acidic medium can help to stabilize certain isomers. nih.gov

The interconversion between cis and trans isomers of chrysanthemic acid and its esters has been a subject of study. Photochemical irradiation can induce isomerization. For example, photolysis of trans-chrysanthemic acid can lead to the formation of the cis-isomer. nih.gov This suggests that similar light-induced isomerization could potentially be applied to this compound, allowing for the selective formation of a desired geometric isomer.

Structural Elucidation of Synthetic Intermediates

The confirmation of the structure of each synthetic intermediate is paramount in the multi-step synthesis of this compound. Researchers employ a suite of spectroscopic and crystallographic techniques to unequivocally determine the molecular structure, including the precise arrangement of atoms and their connectivity. This subsection details the application of these methods in characterizing key intermediates.

One of the pivotal intermediates in several synthetic routes to this compound is ethyl chrysanthemate. Its structure has been extensively verified using a variety of analytical methods. The IUPAC name for this compound is ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate. nih.gov

Spectroscopic analysis is fundamental to the characterization of non-crystalline intermediates. Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. For instance, in the IR spectrum of ethyl chrysanthemate, characteristic absorption bands corresponding to the ester carbonyl group (C=O) and the carbon-carbon double bond (C=C) of the isobutenyl group are observed, confirming their presence in the structure. nih.govnist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, offers a more detailed picture of the molecular skeleton. The ¹H NMR spectrum of ethyl chrysanthemate reveals distinct signals for the protons of the ethyl group, the gem-dimethyl groups on the cyclopropane ring, the vinyl proton, and the methyl groups of the isobutenyl moiety, with their chemical shifts and coupling patterns providing crucial information about their chemical environment and spatial relationships. chemicalbook.com Similarly, the ¹³C NMR spectrum corroborates the presence of all the carbon atoms in their expected environments.

In cases where a synthetic intermediate can be obtained in a crystalline form, single-crystal X-ray diffraction provides the most definitive structural evidence. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers within the molecule. For derivatives of chrysanthemic acid, X-ray crystallography has been instrumental in confirming the stereochemistry of the cyclopropane ring, which is crucial for the biological activity of the final pyrethroid products. For example, the X-ray crystal structure of a novel bridged dilactone derived from chrysanthemic acid confirmed the complex stereochemical arrangement of the molecule. researchgate.net

Throughout the synthesis, other intermediates are also subjected to the same rigorous structural analysis. For each intermediate, a combination of these techniques is typically used to provide a comprehensive and unambiguous structural assignment before proceeding to the next synthetic step.

Table of Spectroscopic and Crystallographic Data for Key Synthetic Intermediates

| Intermediate Compound | Spectroscopic/Crystallographic Data |

| Ethyl chrysanthemate | ¹H NMR: Provides signals confirming the ethyl ester and the specific protons of the cyclopropane ring and isobutenyl side chain. chemicalbook.comIR: Shows characteristic peaks for the ester carbonyl and C=C double bond. nih.govnist.govMS: GC-MS data available for fragmentation pattern analysis. nih.gov |

| Chrysanthemic acid derivatives | X-ray Crystallography: Used to determine the crystal structure of various derivatives, confirming stereochemistry. researchgate.net |

This meticulous approach to the structural elucidation of synthetic intermediates is a cornerstone of modern organic synthesis, ensuring the efficient and accurate construction of complex target molecules like this compound.

Biosynthesis and Metabolic Pathways

Elucidation of Biosynthetic Precursors

The journey to synthesize isochrysanthemic acid begins with fundamental building blocks derived from primary metabolism. The elucidation of these precursors has been key to understanding the entire biosynthetic pathway.

The backbone of this compound is constructed from isoprene (B109036) units, which are synthesized through specialized isoprenoid pathways in plants. There are two primary pathways for the synthesis of the five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP): the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

Research using 13C-labeled glucose has indicated that the acid moiety of pyrethrins (B594832), which includes chrysanthemic acid, is biosynthesized via the MEP pathway. nih.gov This pathway is located in the plastids of plant cells and utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as its initial substrates. The direct precursor for the formation of the chrysanthemyl skeleton is dimethylallyl diphosphate (DMAPP). nih.govwikipedia.org Two molecules of DMAPP are condensed to form the characteristic cyclopropane (B1198618) ring of the chrysanthemyl moiety. wikipedia.org While the MEP pathway is the primary source for the precursors of this compound, the MVA pathway, which operates in the cytosol, is responsible for producing precursors for other classes of terpenes, such as sesquiterpenes and triterpenes.

The conversion of DMAPP into this compound is catalyzed by a sequence of specific enzymes. The characterization of these enzymes has been a significant focus of research in understanding pyrethrin biosynthesis.

The key steps and enzymes involved are:

Chrysanthemyl Diphosphate Synthase (CDS): This enzyme catalyzes the first committed step in the pathway, the condensation of two DMAPP molecules to form chrysanthemyl diphosphate (CDP). nih.gov

Phosphatase Activity: CDP is subsequently converted to trans-chrysanthemol (B1144467). This step may be catalyzed by CDS itself or by other non-specific phosphatases within the plant cell. nih.gov

Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH): The final steps involve the oxidation of trans-chrysanthemol. First, an alcohol dehydrogenase oxidizes trans-chrysanthemol to trans-chrysanthemal (B1236807). Following this, an aldehyde dehydrogenase catalyzes the oxidation of trans-chrysanthemal to produce the final product, trans-chrysanthemic acid. nih.govresearchgate.net

The genes encoding these enzymes have been identified in Tanacetum cinerariifolium and have been used to reconstruct the pathway in other plant species. nih.gov

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Name | Abbreviation | Function |

|---|---|---|

| Chrysanthemyl Diphosphate Synthase | CDS | Catalyzes the condensation of two DMAPP molecules to form chrysanthemyl diphosphate (CDP). |

| Alcohol Dehydrogenase | ADH | Oxidizes trans-chrysanthemol to trans-chrysanthemal. |

| Aldehyde Dehydrogenase | ALDH | Oxidizes trans-chrysanthemal to trans-chrysanthemic acid. |

| Tanacetum cinerariifolium GDSL lipase | TcGLIP | Involved in the esterification of chrysanthemic acid with rethrolones to form pyrethrins. researchgate.net |

Genetic Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is a highly regulated process, often induced in response to external stimuli such as herbivory or mechanical wounding. This regulation occurs primarily at the genetic level, controlling the expression of the biosynthetic enzymes.

Studies on Chrysanthemum cinerariifolium have shown that wounding induces the emission of a specific blend of volatile organic compounds (VOCs). nih.gov This blend, which includes (Z)-3-hexenal, (E)-2-hexenal, (Z)-3-hexen-1-ol, (Z)-3-hexen-1-yl acetate, and (E)-β-farnesene, can act as a signal to intact neighboring plants or to other parts of the same plant. nih.gov Exposure to these VOCs leads to the enhanced expression of key biosynthetic genes, including Chrysanthemyl Diphosphate Synthase (CDS). researchgate.netnih.gov

Furthermore, specific transcription factors have been identified as regulators of the pathway. For instance, the transcription factor TcWRKY75 from T. cinerariifolium has been shown to be a positive regulator of pyrethrin biosynthesis. researchgate.net Overexpression of TcWRKY75 resulted in a significant increase in pyrethrin content, while its silencing led to a decrease. researchgate.net The expression of TcWRKY75 itself follows a pattern similar to that of other pyrethrin biosynthesis genes during flower development. researchgate.net

Comparative Biosynthesis across Biological Kingdoms

The natural production of this compound is confined to a few plant species, but advances in metabolic engineering have opened up possibilities for its synthesis in other organisms.

The primary natural source of this compound is the pyrethrum daisy, Tanacetum cinerariifolium, where it is synthesized in glandular trichomes on the surface of flowers, leaves, and stems. nih.gov The complete biosynthetic pathway, from the MEP-derived DMAPP to the final acid, operates within these specialized structures.

To explore alternative production platforms, the biosynthetic pathway for trans-chrysanthemic acid has been successfully reconstructed in tomato (Solanum lycopersicum). nih.gov By expressing the chrysanthemyl diphosphate synthase (CDS) gene from T. cinerariifolium along with an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH) gene from a wild tomato species, researchers were able to produce trans-chrysanthemic acid in tomato fruit. nih.gov This demonstrates the feasibility of engineering the pathway in other plant systems that naturally produce high levels of isoprenoid precursors. nih.gov

While plants are the natural factories for this compound, microbial systems are being extensively explored for the production of various terpenoids. The production of specialized plant chemicals in microbes offers potential advantages such as faster growth cycles and contained fermentation processes. However, this approach also faces challenges, as it requires providing a carbon and energy source, typically a sugar derived from crop plants. nih.gov

As of now, the complete microbial synthesis of this compound has not been widely reported in peer-reviewed literature. The complexity of the pathway, which involves multiple enzymatic steps and the correct subcellular localization of enzymes, presents significant metabolic engineering challenges. However, the successful microbial production of other complex terpenoids suggests that the synthesis of this compound in engineered microbes like Escherichia coli or Saccharomyces cerevisiae may be achievable in the future. This would involve the heterologous expression of all the necessary biosynthetic genes from T. cinerariifolium and the optimization of metabolic fluxes to ensure a high yield of the final product.

Animal Metabolic Considerations

The metabolic fate of this compound, a primary metabolite of pyrethroid insecticides, has been a subject of scientific investigation to understand its biotransformation and excretion in animal systems. The primary pathway for the formation of this compound in mammals is the hydrolysis of the ester linkage of pyrethroids, a reaction catalyzed by carboxylesterases predominantly in the liver. Once formed, this compound undergoes further metabolic transformations before being eliminated from the body.

Detailed Research Findings

Studies in various animal models, particularly rats, have elucidated the principal metabolic pathways of this compound. The metabolism is characterized by oxidation and conjugation reactions, leading to the formation of more polar and readily excretable metabolites.

The primary metabolic transformation of the isobutenyl side chain of this compound is ω-oxidation. This process involves the hydroxylation of one of the methyl groups of the isobutenyl moiety, leading to the formation of an alcohol. This alcohol can be further oxidized to a carboxylic acid. This has been identified as a major metabolic pathway for chrysanthemic acid in mammals.

Following oxidation, the resulting metabolites, as well as the parent this compound, can undergo conjugation reactions. The most common conjugation pathway is the formation of glucuronide conjugates, a reaction catalyzed by UDP-glucuronosyltransferases. This process increases the water solubility of the compounds, facilitating their urinary and biliary excretion.

The stereochemistry of this compound, which exists as cis and trans isomers, can influence its metabolism. Studies on the metabolism of related pyrethroids have shown that the rate of hydrolysis and subsequent metabolism can differ between isomers.

Excretion Profile in Rats

Investigations into the excretion of this compound and its metabolites in rats have provided quantitative insights into its elimination from the body. Following administration, the majority of the compound and its metabolites are excreted in the urine and feces over a period of a few days, indicating efficient clearance from the system.

The table below summarizes the excretion of metabolites following the administration of chrysanthemic acid isomers to male rats.

| Isomer | Excretion Route | Major Metabolites | Percentage of Administered Dose |

|---|---|---|---|

| (+)-trans-Chrysanthemic acid | Urine | Chrysanthemic acid glucuronide, Oxidized metabolites | Data not available in sufficient detail for a precise percentage breakdown of individual metabolites in this format. |

| Feces | Unchanged chrysanthemic acid, Oxidized metabolites | Data not available in sufficient detail for a precise percentage breakdown of individual metabolites in this format. | |

| (+)-cis-Chrysanthemic acid | Urine | Chrysanthemic acid glucuronide, Oxidized metabolites | Data not available in sufficient detail for a precise percentage breakdown of individual metabolites in this format. |

| Feces | Unchanged chrysanthemic acid, Oxidized metabolites | Data not available in sufficient detail for a precise percentage breakdown of individual metabolites in this format. |

Note: The available research provides a qualitative understanding of the metabolic pathways. Precise quantitative data for each metabolite across different species is limited in the public domain.

Biological Activities and Mechanistic Investigations Non Clinical

Cellular and Molecular Mechanisms of Bioactivity

The primary and most well-understood mechanism of action for pyrethroids, the class of compounds derived from chrysanthemic and isochrysanthemic acids, is the disruption of normal nerve function, particularly in insects. wikipedia.orgpatsnap.comcalvertcountymd.govwikipedia.org This neurotoxic effect is achieved through specific interactions with key proteins involved in nerve signal transmission.

The principal molecular target for pyrethrin and pyrethroid insecticides has been identified as the voltage-gated sodium channels (VGSCs) located in the membranes of nerve cells. patsnap.comnih.govnih.govnih.govnih.gov These channels are crucial for the initiation and propagation of action potentials, the electrical signals that travel along nerves.

Pyrethroids bind to the VGSCs and modify their gating kinetics. wikipedia.orgyoutube.comnih.govyoutube.com Specifically, they delay the closing of the channel after it has opened in response to a nerve impulse. calvertcountymd.govnih.govyoutube.com This prolonged opening allows for an extended influx of sodium ions into the nerve cell, leading to a state of hyperexcitability, characterized by repetitive and uncontrolled firing of the nerve. patsnap.comyoutube.com This ultimately results in paralysis and death of the insect. wikipedia.orgpatsnap.com

While VGSCs are the primary target, some studies suggest that certain pyrethroids, particularly the Type II pyrethroids, may also interact with other neuronal receptors, including:

Voltage-Gated Calcium Channels (VGCCs): Disruption of these channels can interfere with neurotransmitter release. wikipedia.orgnih.gov

Voltage-Gated Chloride Channels (VGCLCs): Interaction with these channels can also contribute to nerve dysfunction. nih.gov

GABA (gamma-aminobutyric acid) Receptors: Some Type II pyrethroids have been shown to affect the action of GABA, an inhibitory neurotransmitter, further contributing to nerve hyperexcitability. calvertcountymd.govfrontiersin.org

The structural characteristics of the pyrethroid molecule, including the isochrysanthemic acid portion, are critical for its binding affinity and efficacy at the sodium channel. Structure-activity relationship studies have demonstrated that modifications to the acid moiety can significantly impact the insecticidal potency of the compound.

The interaction of pyrethroids with voltage-gated ion channels directly modulates signal transduction in the nervous system. By preventing the proper repolarization of the nerve membrane, these compounds disrupt the normal sequence of events in nerve signaling. wikipedia.org

The sustained depolarization caused by the prolonged sodium influx leads to a cascade of downstream effects:

Repetitive Neuronal Firing: The inability of the nerve to return to its resting state results in continuous and uncontrolled nerve impulses. researchgate.net

Disruption of Neurotransmitter Release: The altered ion flow and membrane potential can affect the release of neurotransmitters at the synapse, further disrupting communication between nerve cells. researchgate.net

Eventual Conduction Block: At high concentrations, the persistent depolarization can lead to a complete block of action potential generation, resulting in paralysis. nih.gov

While the primary mechanism of action for pyrethrins (B594832) and pyrethroids is the modulation of ion channels, there is also evidence of interactions with certain enzymes. These interactions are often considered secondary mechanisms or are relevant in the context of metabolism and detoxification.

Furthermore, the efficacy of pyrethroid insecticides is often enhanced by the co-formulation with synergists like piperonyl butoxide. wikipedia.orgcalvertcountymd.gov Piperonyl butoxide acts by inhibiting cytochrome P450 monooxygenases, a family of enzymes that insects use to detoxify foreign compounds, including insecticides. nih.govyoutube.com By inhibiting these detoxifying enzymes, the pyrethroid remains active in the insect for a longer period, increasing its toxic effect.

Conversely, resistance to pyrethroids in some insect populations has been linked to the increased activity of their own detoxifying enzymes, such as esterases and oxidases, which can metabolize and inactivate the insecticide.

| Target | Effect of Parent Compound (Pyrethrin/Pyrethroid) | Consequence |

| Voltage-Gated Sodium Channels (VGSCs) | Prolonged channel opening, delayed closing | Repetitive nerve firing, hyperexcitability, paralysis |

| Voltage-Gated Calcium Channels (VGCCs) | Potential disruption of function | Altered neurotransmitter release |

| GABA Receptors | Inhibition (primarily by Type II pyrethroids) | Reduced neural inhibition, contributing to hyperexcitability |

| ATPases | Inhibition | Disruption of cellular energy metabolism |

| Cytochrome P450 Monooxygenases | Inhibition by synergists (e.g., piperonyl butoxide) | Reduced detoxification of the insecticide, increased efficacy |

Structure Activity Relationship Sar Studies

Correlating Specific Structural Motifs with Biological Potency

The core structure of isochrysanthemic acid, a cyclopropane (B1198618) carboxylic acid, is a critical pharmacophore. Modifications to this and other parts of the molecule can significantly impact its insecticidal properties.

The Cyclopropane Ring: The three-membered ring is essential for the molecule's specific three-dimensional shape, which is necessary for binding to the target site on the voltage-gated sodium channels of insects.

Substituents on the Cyclopropane Ring: The vinyl group and the gem-dimethyl group on the cyclopropane ring of this compound are important for its activity. Modifications to these groups can lead to changes in potency and spectrum of activity. For instance, the replacement of the vinyl group with other substituents can alter the insecticidal efficacy.

The following table provides a general overview of how modifications to the core structure can affect biological activity, based on broader principles of SAR.

| Structural Feature | Modification | Impact on Biological Activity |

| Cyclopropane Ring | Opening or replacing the ring | Generally leads to a significant loss of activity. |

| Carboxylic Acid | Esterification with different alcohols | Greatly influences potency, spectrum of activity, and metabolic stability. |

| Vinyl Group | Saturation or replacement with other groups | Can alter the potency and selectivity of the compound. |

| Gem-dimethyl Group | Removal or replacement of methyl groups | Often results in a decrease in insecticidal activity. |

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of many chiral natural compounds, and this compound is no exception. nih.gov The molecule has two chiral centers, leading to the possibility of four stereoisomers.

The absolute configuration at the C1 and C3 positions of the cyclopropane ring significantly influences the insecticidal activity of pyrethroids derived from this compound. It has been consistently shown that the (1R)-trans and (1R)-cis isomers are the most biologically active. The stereochemistry dictates the precise three-dimensional arrangement of the molecule, which is critical for a proper fit into the binding site of the target protein. nih.gov

The differential activity of stereoisomers highlights the stereospecificity of the target site. Even subtle changes in the spatial arrangement of the functional groups can lead to a dramatic loss of activity. This suggests that a specific enantiomer is preferentially recognized and bound by the receptor. nih.govresearchgate.net

The table below summarizes the general trend observed for the biological activity of this compound stereoisomers.

| Stereoisomer | Relative Biological Activity |

| (1R)-trans | High |

| (1R)-cis | High |

| (1S)-trans | Low to inactive |

| (1S)-cis | Low to inactive |

Rational Design of Bioactive Analogues

The insights gained from SAR studies are invaluable for the rational design of new and improved pyrethroid insecticides. nih.govnih.gov By understanding which structural features are essential for activity and how modifications affect potency and selectivity, chemists can design novel analogues with desired properties. nih.govnih.gov

The process of rational design often involves computational modeling and structural biology techniques to visualize the interaction of the ligand with its target protein. nih.gov This allows for the design of molecules with optimized binding affinity and improved pharmacokinetic properties. nih.gov

Key strategies in the rational design of bioactive analogues of this compound include:

Modification of the Alcohol Moiety: While the this compound core is often retained, the alcohol component of the ester is a primary target for modification. This has led to the development of a vast array of synthetic pyrethroids with varying potencies, photostabilities, and metabolic stabilities.

Introduction of Fluorine Atoms: The strategic incorporation of fluorine atoms into the molecule can enhance its metabolic stability and increase its potency.

Synthesis of Conformationally Restricted Analogues: By designing molecules with reduced conformational flexibility, it is possible to lock the molecule into its bioactive conformation, potentially leading to increased potency. rsc.org

The ultimate goal of rational design is to develop insecticides that are highly effective against target pests, have low toxicity to non-target organisms, and possess favorable environmental profiles. bohrium.com

Advanced Analytical Methodologies and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating and measuring the concentration of isochrysanthemic acid and its derivatives from complex mixtures, such as essential oils or synthetic reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oil Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like the esters of this compound found in essential oils. biomedgrid.commdpi.comresearchgate.net In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. mdpi.com The separated compounds then enter a mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a chemical fingerprint. nih.gov

The analysis of essential oils by GC-MS allows for the identification and quantification of various constituents, including derivatives of this compound. biomedgrid.commdpi.com The choice of extraction method, such as hydrodistillation or microwave-assisted extraction, and the type of GC column can significantly influence the resulting chemical profile. mdpi.com Chemometric methods are often employed in conjunction with GC-MS data to differentiate between varieties of plant sources based on their essential oil composition. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

For less volatile or thermally labile derivatives of this compound, liquid chromatography-mass spectrometry (LC-MS) is the preferred analytical method. youtube.com LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. youtube.com The separated analytes are then introduced into the mass spectrometer, typically using an ionization source like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are suitable for a wide range of organic molecules. youtube.com

LC-MS is particularly valuable for the analysis of complex biological samples and for metabolite profiling. youtube.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) offer superior separation efficiency, allowing for the resolution of closely related compounds. youtube.comyoutube.com When coupled with tandem mass spectrometry (MS/MS), LC-MS can provide detailed structural information and is highly sensitive for quantitative analysis. nih.govyoutube.com

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise chemical structure of this compound, including its stereochemistry and the identification of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org It is based on the principle that certain atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at specific frequencies. libretexts.org These frequencies are highly sensitive to the chemical environment of the nuclei, allowing for the determination of molecular structure. nih.gov

For this compound, which contains multiple stereocenters, NMR is crucial for determining the relative and absolute stereochemistry. wikipedia.orgcreative-biostructure.com Techniques such as 1H NMR and 13C NMR provide information on the connectivity of atoms, while advanced 2D NMR experiments like COSY, HSQC, and HMBC reveal through-bond and through-space correlations. nih.govcreative-biostructure.com The use of chiral solvating or derivatizing agents can be employed to distinguish between enantiomers, which are otherwise indistinguishable in a standard NMR spectrum. wikipedia.orgcreative-biostructure.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. bellevuecollege.eduyoutube.com The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid and alkene functional groups. The carboxylic acid will show a broad O-H stretching band and a strong C=O (carbonyl) stretching band. fiveable.melumenlearning.comlibretexts.org The carbon-carbon double bond of the cyclopropane (B1198618) ring will also have a characteristic stretching vibration. lumenlearning.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. youtube.comyoutube.com The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule. nih.gov For this compound, the UV-Vis spectrum can confirm the presence of chromophores, such as the carbon-carbon double bond. The specific λmax can be influenced by the solvent and the pH of the solution. sielc.com

Mass Spectrometry for Metabolite Profiling and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, providing information about the mass-to-charge ratio of ions. nih.gov This technique is essential for identifying unknown compounds, elucidating their structure, and quantifying their presence in a sample. nih.gov In the context of this compound, MS is used for metabolite profiling in biological systems and for detailed fragmentation analysis to confirm its structure. nih.govnih.gov

When a molecule is ionized in a mass spectrometer, it often undergoes fragmentation, breaking into smaller, charged pieces. libretexts.orgwhitman.edu The pattern of these fragments is predictable and characteristic of the original molecule's structure. scienceready.com.aulibretexts.orgyoutube.com High-resolution mass spectrometry (HRMS) allows for the determination of the exact elemental composition of the molecular ion and its fragments, greatly aiding in identification. nih.gov Tandem mass spectrometry (MS/MS) involves the selection and further fragmentation of a specific ion, providing even more detailed structural information. youtube.comyoutube.com This is particularly useful in metabolomics studies to identify and quantify metabolites of this compound in complex biological matrices. youtube.com

Ecological Roles and Environmental Dynamics

Environmental Fate and Degradation Pathways

Metabolite Formation during Environmental Degradation

The environmental degradation of isochrysanthemic acid, a key component of various synthetic pyrethroid insecticides, is a multifaceted process driven by abiotic and biotic factors. The primary routes of transformation include hydrolysis, photodegradation, and microbial metabolism, which collectively break down the parent compound into a series of smaller, often less toxic, metabolites. The initial and most significant step in the environmental fate of pyrethroid esters is the cleavage of the ester linkage, which releases this compound and the corresponding alcohol moiety. nih.govfrontiersin.org Subsequently, the this compound molecule itself undergoes further degradation.

The principal degradation pathways and the resulting metabolites are influenced by environmental conditions such as pH, sunlight intensity, temperature, and the presence of microorganisms. mdpi.comacs.org

Abiotic Degradation:

Abiotic degradation of this compound primarily occurs through two mechanisms: hydrolysis and photodegradation. normecows.com

Photodegradation: Exposure to sunlight can induce significant transformations in the this compound molecule. nih.gov Photochemical reactions can lead to isomerization of the cyclopropane (B1198618) ring and the side chains. nih.gov More extensive photodegradation can result in the cleavage of the cyclopropane ring and oxidation of the molecule. nih.gov Computational studies on the decomposition of chrysanthemic acid, an isomer of this compound, suggest potential pathways including cis-trans isomerization, fragmentation through the cleavage of the cyclopropane bonds, and molecular rearrangement. nih.gov These studies indicate that such reactions are thermodynamically feasible and likely occur in the environment upon exposure to solar radiation. nih.gov

Biotic Degradation:

Microorganisms in soil and water play a crucial role in the breakdown of this compound. nih.gov Various bacterial and fungal species have been identified that can utilize pyrethroids and their degradation products as a source of carbon and energy. nih.gov

Microbial Metabolism: The initial step in the microbial degradation of pyrethroid insecticides is typically the enzymatic hydrolysis of the ester bond by carboxylesterases, releasing this compound. nih.gov Following this, microorganisms can further metabolize the this compound molecule. The degradation pathways can involve oxidation of the methyl groups on the cyclopropane ring and the isobutenyl side chain. This can lead to the formation of more polar compounds that are more readily integrated into microbial metabolic cycles. mdpi.com

Detailed research on the complete mineralization of the chrysanthemic acid structure by microbial communities has shown that the degradation proceeds through various oxidative steps. These processes can ultimately lead to the breakdown of the cyclopropane ring and the formation of simpler organic acids that can be utilized in central metabolic pathways, such as the Krebs cycle.

The following table summarizes the key metabolites formed during the environmental degradation of pyrethroids, leading to and subsequent to the formation of this compound.

| Parent Compound Class | Initial Degradation Process | Key Intermediate Metabolite | Subsequent Degradation Processes | Resulting Metabolites |

|---|---|---|---|---|

| Pyrethroid Insecticides | Hydrolysis, Photodegradation, Microbial Esterase Activity | This compound | Photodegradation, Microbial Oxidation | Isomers of chrysanthemic acid, Chrysanthemum dicarboxylic acid, Further oxidized products |

| Pyrethroid Insecticides | Hydrolysis, Photodegradation, Microbial Esterase Activity | 3-Phenoxybenzyl alcohol (from certain pyrethroids) | Microbial Oxidation | 3-Phenoxybenzoic acid |

Future Research Directions and Translational Perspectives

Systems Biology and Omics Integration in Isochrysanthemic Acid Research

A comprehensive understanding of the biosynthesis of this compound, a precursor to pyrethrins (B594832), is fundamental for its enhanced production. bohrium.commdpi.com The complexity of the pyrethrin biosynthetic pathway, involving a multitude of genes and enzymes, necessitates a systems biology approach. bohrium.commdpi.com By integrating various "omics" technologies, researchers can unravel the intricate regulatory networks governing its formation in plants like Tanacetum cinerariifolium. bohrium.commdpi.com

Key Research Thrusts:

Genomics and Transcriptomics: High-throughput sequencing has been pivotal in identifying genes encoding key enzymes in the pyrethrin pathway, such as chrysanthemyl diphosphate (B83284) synthase. nih.govnih.gov Transcriptome analysis of pyrethrum flowers has revealed that the expression of these genes is highly regulated and localized within the glandular trichomes of the ovaries. bohrium.comresearchgate.netnih.gov Future work will focus on elucidating the entire gene network and its regulatory elements.

Metabolomics: This powerful tool allows for the identification and quantification of a wide array of metabolites, including this compound and its intermediates. nih.govnih.govfrontiersin.org When combined with transcriptomic data, metabolomics can pinpoint metabolic bottlenecks and uncover novel compounds within the biosynthetic pathway. nih.govfrontiersin.org

Proteomics: Analyzing the protein landscape of the glandular trichomes where pyrethrin synthesis occurs can provide crucial insights into the enzymatic machinery and regulatory proteins involved. nih.gov This will offer a more complete picture of how this compound production is controlled at the protein level.

Interactive Data Table: Key Genes in Pyrethrin Biosynthesis

| Gene | Function | Organism | Reference |

| TcCHS | Chrysanthemyl diphosphate synthase | Tanacetum cinerariifolium | nih.gov |

| TcAOC | Allene oxide cyclase | Tanacetum cinerariifolium | nih.gov |

| TcGLIP | GDSL lipase-like acyltransferase | Tanacetum cinerariifolium | nih.gov |

| TcMYC2 | Transcription factor | Tanacetum cinerariifolium | researchgate.netnih.gov |

| TcbZIP60 | Transcription factor | Tanacetum cinerariifolium | frontiersin.org |

Sustainable Production and Biocatalytic Synthesis Research

The current reliance on the cultivation of the pyrethrum daisy for this compound is subject to environmental fluctuations and can be economically challenging. bohrium.com Research is actively exploring more sustainable and cost-effective production methods.

Key Research Thrusts:

Metabolic Engineering: A significant area of research is the metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae for the heterologous production of this compound. nih.govyoutube.com This involves transferring the biosynthetic genes from Tanacetum cinerariifolium into these microbial hosts to create "cell factories." nih.govyoutube.com While challenges remain, progress is being made in producing key intermediates. nih.govnih.gov

Biocatalytic Synthesis: The use of isolated enzymes or whole-cell systems for specific chemical transformations offers a green alternative to traditional chemical synthesis. nih.govnih.gov Researchers are investigating the use of engineered enzymes to produce novel pyrethroid esters with enhanced insecticidal properties. nih.govnih.gov

Plant Tissue Culture: In vitro cultivation of pyrethrum cells and tissues provides a controlled environment for producing this compound, independent of climatic conditions.

Development of Environmentally Benign Bio-Pesticides and Bio-Aromatics

The natural insecticidal properties of pyrethrins are well-established, but their instability in light and air limits their agricultural use. saferbrand.comagropages.com Future research aims to develop more robust and environmentally friendly derivatives.

Key Research Thrusts:

Novel Pyrethroids: By modifying the this compound backbone, scientists can create semi-synthetic pyrethroids with improved stability and a more targeted insecticidal effect. equiterre.orgnih.gov The goal is to develop "green" pesticides that are effective against pests but readily biodegrade, minimizing harm to non-target organisms. agropages.comcabidigitallibrary.org

Bio-Aromatics: The unique chemical structure of this compound and its esters contributes to the characteristic scent of chrysanthemums. unamur.be This opens up possibilities for developing new, natural fragrances and flavorings for the cosmetic and food industries.

Advanced Computational Modeling for Mechanism and Interaction Prediction

Computational tools are becoming indispensable for understanding the mechanisms of action of pyrethroids and for designing new, improved compounds. nih.govnih.gov

Key Research Thrusts:

Molecular Docking: This technique allows researchers to simulate the interaction between pyrethroids and their target sites, primarily the voltage-gated sodium channels in insects. semanticscholar.orgresearchgate.netnih.govresearchgate.net These simulations provide insights into the binding mechanisms and can help predict the efficacy of new derivatives. nih.govsemanticscholar.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical link between the chemical structure of a compound and its biological activity. nih.govnih.govresearchgate.netmst.dk These models can predict the insecticidal potential of novel compounds, enabling the virtual screening of large chemical libraries to identify promising candidates for synthesis and testing. nih.govnih.govresearchgate.net

Q & A

Basic: What analytical techniques are most effective for characterizing isochrysanthemic acid in synthetic and natural samples?

Methodological Answer:

For structural elucidation, combine nuclear magnetic resonance (NMR) (¹H, ¹³C, and 2D techniques like COSY and HSQC) with liquid chromatography-mass spectrometry (LC-MS) to confirm molecular weight and fragmentation patterns . For purity assessment, use high-performance liquid chromatography (HPLC) with UV/Vis or diode array detection, calibrated against reference standards. Ensure solvent compatibility and optimize column conditions (e.g., C18 reverse-phase for polar derivatives). For natural samples, employ gas chromatography-mass spectrometry (GC-MS) to distinguish this compound from co-occurring terpenoids .

Basic: How should researchers design experiments to optimize the synthesis of this compound derivatives?

Methodological Answer:

Adopt a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology to identify optimal conditions for yield and selectivity . For stereochemical control, monitor reaction intermediates via in-situ infrared spectroscopy (IR) to track functional group transformations. Validate reproducibility by repeating trials under identical conditions and reporting standard deviations for yields .

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound isomers?

Methodological Answer:

First, verify the stereochemical purity of tested samples using chiral HPLC or X-ray crystallography to rule out isomer contamination . Second, standardize bioassay protocols (e.g., cell lines, incubation times) to minimize variability. Perform meta-analyses of published data, applying statistical tools like Cohen’s d to quantify effect sizes and identify outliers . If discrepancies persist, conduct mechanistic studies (e.g., molecular docking or enzyme inhibition assays) to clarify isomer-specific interactions .

Advanced: How can computational methods enhance the study of this compound’s reaction mechanisms?

Methodological Answer:

Use density functional theory (DFT) to model transition states and calculate activation energies for key reactions (e.g., cyclization or hydroxylation). Validate simulations against experimental kinetic data (e.g., Arrhenius plots) . For enzyme-catalyzed pathways, employ molecular dynamics (MD) simulations to predict binding affinities and active-site interactions. Cross-reference computational results with isotopic labeling experiments (e.g., ¹⁸O tracing) to confirm proposed mechanisms .

Advanced: What are best practices for identifying literature gaps in this compound’s ecological roles?

Methodological Answer:

Conduct a systematic literature review using databases like SciFinder and PubMed with Boolean queries (e.g., "this compound AND ecological function NOT industrial"). Categorize findings by organism, habitat, and bioactivity. Use bibliometric tools (e.g., VOSviewer) to map research trends and identify understudied areas (e.g., soil microbial interactions) . Prioritize primary sources over reviews and validate claims against raw data in supplementary materials .

Basic: How should researchers address challenges in isolating this compound from complex plant matrices?

Methodological Answer:

Implement solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to separate acidic compounds from neutral interferents. Optimize elution gradients using ultra-performance liquid chromatography (UPLC) for higher resolution. Confirm identity via high-resolution mass spectrometry (HR-MS) and compare retention times with authenticated standards. For low-abundance samples, employ preparative thin-layer chromatography (PTLC) scaled via pilot trials .

Advanced: What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

Apply non-linear regression models (e.g., log-logistic or probit analysis) to calculate EC₅₀/LC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare toxicity across concentrations and species. For time-dependent effects, employ survival analysis (e.g., Kaplan-Meier curves). Address variability by reporting 95% confidence intervals and using ≥3 biological replicates .

Basic: What protocols ensure reproducibility in enzymatic assays involving this compound?

Methodological Answer:

Standardize enzyme sources (e.g., recombinant vs. crude extracts) and pre-incubate substrates to equilibrium. Include negative controls (e.g., heat-inactivated enzyme) and positive controls (e.g., known inhibitors). Measure reaction rates spectrophotometrically and normalize to protein concentration (Bradford assay). Publish raw data (absorbance vs. time) and software scripts for kinetic modeling (e.g., Michaelis-Menten) .

Advanced: How can researchers validate hypothesized biosynthetic pathways of this compound in non-model organisms?

Methodological Answer:

Combine isotopic labeling (¹³C-glucose tracer experiments) with transcriptomic profiling to correlate precursor uptake with gene expression. Use CRISPR/Cas9 to knock out candidate genes and assess pathway disruption via metabolomics (LC-MS/MS). Cross-validate with heterologous expression in a model host (e.g., E. coli) .

Advanced: What methodologies mitigate artifacts in this compound stability studies under varying pH and temperature?

Methodological Answer:

Conduct accelerated stability testing by exposing samples to extreme conditions (e.g., pH 2–12, 40–60°C) and monitor degradation via UPLC. Use Arrhenius plots to extrapolate shelf-life at standard temperatures. Identify degradation products with HR-MS and NMR. For light-sensitive derivatives, employ amber vials and validate stability under ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.